molecular formula C31H31N3O4S B453732 BUTYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE

BUTYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE

Cat. No.: B453732
M. Wt: 541.7g/mol
InChI Key: WYWKGWUHBOFUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with a unique structure that combines a quinoline moiety with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Isopropoxyphenyl Group:

    Coupling with Benzoate Ester: The final step involves coupling the modified quinoline core with a benzoate ester to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline core or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

BUTYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of BUTYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-{[({[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}benzoate
  • Butyl 4-{[({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}benzoate

Uniqueness

BUTYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is unique due to the presence of the isopropoxyphenyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C31H31N3O4S

Molecular Weight

541.7g/mol

IUPAC Name

butyl 4-[[2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl]carbamothioylamino]benzoate

InChI

InChI=1S/C31H31N3O4S/c1-4-5-17-37-30(36)21-13-15-23(16-14-21)32-31(39)34-29(35)26-19-28(33-27-12-7-6-11-25(26)27)22-9-8-10-24(18-22)38-20(2)3/h6-16,18-20H,4-5,17H2,1-3H3,(H2,32,34,35,39)

InChI Key

WYWKGWUHBOFUGG-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C

Origin of Product

United States

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